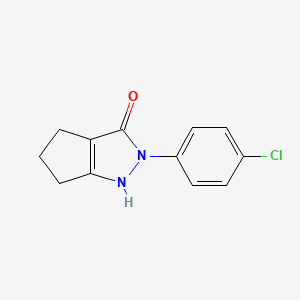
TERT-BUTYL (R)-2-PHENYL-2-(PIPERIDIN-1-YL)ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is an organic compound that features a piperidine ring, a phenyl group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining optimal reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of pharmaceuticals and other organic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its piperidine ring is a common motif in many bioactive molecules, and its ester group can be modified to enhance biological activity.
Industry
In the industrial sector, ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which ®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding or hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-butyl 2-phenylacetate: Lacks the piperidine ring, making it less versatile in certain applications.
2-phenyl-2-(piperidin-1-yl)acetic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
tert-butyl 2-(piperidin-1-yl)acetate: Does not have the phenyl group, which can influence its chemical properties and applications.
Uniqueness
®-tert-butyl 2-phenyl-2-(piperidin-1-yl)acetate is unique due to the combination of its functional groups. The presence of both a piperidine ring and a phenyl group, along with the tert-butyl ester, provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C17H25NO2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)15(14-10-6-4-7-11-14)18-12-8-5-9-13-18/h4,6-7,10-11,15H,5,8-9,12-13H2,1-3H3/t15-/m1/s1 |
InChI-Schlüssel |
ZVVPXXIGFUUHNP-OAHLLOKOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N2CCCCC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide,5-chloro-2-hydroxy-n-[3-[5-phenyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]phenyl]-](/img/structure/B8550460.png)










![4-[4-(Benzyloxy)phenoxy]phenol](/img/structure/B8550535.png)
